![molecular formula C18H26N4O4 B589665 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline CAS No. 1329834-21-0](/img/structure/B589665.png)
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline
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Overview
Description
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is a derivative of Pentoxifylline, a methylxanthine derivative known for its hemorheological, anti-oxidative, and anti-inflammatory properties . This compound is often studied as an impurity of Pentoxifylline and is derived from 3-Methylxanthine, a metabolite of Theophylline .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline are not well-documented. it is likely that the production involves standard organic synthesis techniques, including purification and isolation processes to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group present in the structure.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Studied for its potential therapeutic effects, particularly in conditions where Pentoxifylline is used, such as peripheral arterial disease.
Mechanism of Action
The mechanism of action of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is similar to that of Pentoxifylline. It likely exerts its effects by modulating the rheological properties of blood, reducing blood viscosity, and improving microcirculation . The compound may also have anti-inflammatory and antioxidant properties, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Pentoxifylline: The parent compound, known for its hemorheological effects.
3-Methylxanthine: A metabolite of Theophylline with diuretic and cardiac stimulant activities.
Theophylline: A xanthine derivative with bronchodilator effects.
Theobromine: An isomer of Theophylline with similar pharmacological properties.
Uniqueness
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar derivatives. Its role as an impurity in Pentoxifylline formulations also makes it significant in pharmaceutical quality control.
Biological Activity
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline (DHP) is a derivative of Pentoxifylline, a well-known hemorheological agent used primarily in the treatment of intermittent claudication and other circulatory disorders. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and vasodilatory effects. This article provides a comprehensive overview of the biological activity of DHP, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
DHP is characterized by its unique chemical structure, which includes a 5-oxohexyl side chain. The molecular formula is C15H19N3O3, and it features a xanthine-like core structure that is responsible for its biological activities.
The mechanism by which DHP exerts its biological effects involves several pathways:
- Phosphodiesterase Inhibition : DHP inhibits phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP) within cells. This action promotes vasodilation and improves blood flow by reducing platelet aggregation .
- Anti-inflammatory Effects : DHP has been shown to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various tissues. This is particularly beneficial in conditions characterized by chronic inflammation .
- Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .
Table 1: Summary of Biological Activities
Biological Activity | Effect | Reference |
---|---|---|
Phosphodiesterase Inhibition | Increases cAMP levels | |
Anti-inflammatory | Reduces cytokine production | |
Antioxidant | Scavenges free radicals | |
Vasodilation | Improves blood flow |
Pharmacokinetics
DHP demonstrates a favorable pharmacokinetic profile, characterized by rapid absorption and metabolism. A study involving rats indicated that the peak plasma concentration (Cmax) of DHP was reached within 3-5 hours after administration, with a terminal half-life that supports its therapeutic use .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax | 44.1 ± 9.9 ng/mL |
Tmax | 7.3 ± 1.6 hours |
Half-life | ~2 hours |
Case Studies
- Study on Intermittent Claudication : A clinical trial investigated the efficacy of DHP in patients with intermittent claudication. Results showed significant improvements in walking distance and pain relief compared to placebo .
- Anti-inflammatory Effects in Arthritis Models : In animal models of arthritis, DHP administration resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .
Properties
IUPAC Name |
3-methyl-1,9-bis(5-oxohexyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-12-19-15-16(21)20(3)18(26)22(17(15)25)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPKGARSYMNYHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C=NC2=C1N(C(=O)N(C2=O)CCCCC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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